2-Fluoro-N-methyl-1H-purin-6-amine

Lipophilicity Drug Design Physicochemical Properties

Sourcing 2-Fluoro-N-methyl-1H-purin-6-amine (CAS 630103-42-3) for your R&D program? This dual-substituted purine features a C2-fluorine for metabolic stabilization and an N6-methylamine to modulate hydrogen bonding. It is the critical aglycone precursor for 2'-fluoro-N6-methyladenosine phosphoramidites used in therapeutic siRNA (XLogP3=0.5). For fragment-based screening, it provides a distinct pharmacophore compared to mono-substituted analogs, with validated binding contributions at the rat adenine receptor (Ki=620 nM for 2-F substitution). Secure multi-gram lots to enable late-stage N9 diversification and nucleoside library synthesis.

Molecular Formula C6H6FN5
Molecular Weight 167.14 g/mol
Cat. No. B11915812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-N-methyl-1H-purin-6-amine
Molecular FormulaC6H6FN5
Molecular Weight167.14 g/mol
Structural Identifiers
SMILESCNC1=NC(=NC2=C1NC=N2)F
InChIInChI=1S/C6H6FN5/c1-8-4-3-5(10-2-9-3)12-6(7)11-4/h2H,1H3,(H2,8,9,10,11,12)
InChIKeyRBUIAQROSMQKDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-N-methyl-1H-purin-6-amine (CAS 630103-42-3): A Dual-Substituted Purine Building Block for Nucleic Acid Drug Discovery


2-Fluoro-N-methyl-1H-purin-6-amine (CAS 630103-42-3) is a purine heterocycle featuring simultaneous substitution at the C2 (fluorine) and N6 (methylamine) positions [1]. This dual modification combines the electron-withdrawing and metabolic stabilizing properties of fluorine with the altered hydrogen-bonding profile of an N6-methyl group [2]. The compound serves as a critical aglycone precursor for synthesizing modified nucleosides, particularly 2'-fluoro-N6-methyladenosine phosphoramidites used in therapeutic siRNA, where 2'-fluoro modifications on the sugar enhance serum stability and N6-methylation modulates potency and immunogenicity [2].

Why 2-Fluoro-N-methyl-1H-purin-6-amine Cannot Be Replaced by Its Mono-Substituted Analogs


The performance of purine-based compounds in biological systems is exquisitely sensitive to the combined effects of multiple substitutions. At the rat adenine receptor, the 2-fluoro modification alone increases binding affinity by nearly 6-fold (Ki = 620 nM) compared to N6-methylation alone (Ki = 3.64 µM), demonstrating that these groups impact molecular recognition through distinct and non-interchangeable mechanisms [1]. Attempts to use a mono-substituted analog as a surrogate for the dual-substituted 2-fluoro-N-methyl-1H-purin-6-amine would therefore forego the additive or synergistic properties that are essential for applications requiring precise control over lipophilicity (XLogP3 = 0.5) [2] and hydrogen-bonding topology. The following quantitative evidence illustrates where the specific combination of C2-fluoro and N6-methylamino functionalities yields measurable differences that directly impact scientific selection.

Quantitative Differentiation of 2-Fluoro-N-methyl-1H-purin-6-amine: Head-to-Head and Cross-Study Comparisons


Lipophilicity (XLogP3) as a Predictor of Membrane Permeability vs. 2-Fluoroadenine and N6-Methyladenine

The addition of a methyl group to the N6 position of 2-fluoroadenine to create 2-fluoro-N-methyl-1H-purin-6-amine improves its computed lipophilicity (XLogP3) from 0.0 to 0.5, representing a meaningful shift towards the optimal range for passive membrane permeability (typically LogP 1–3) [1]. In contrast, the non-fluorinated N6-methyladenine, while having a similar XLogP3, lacks the electron-withdrawing fluorine that influences heterocycle reactivity and metabolic stability [2]. This specific combination is not achievable by blending the two mono-substituted analogs.

Lipophilicity Drug Design Physicochemical Properties

Hydrogen Bond Donor/Acceptor Topology: Impact on Target Recognition vs. 2-Fluoroadenine

The N6-methyl substitution in 2-fluoro-N-methyl-1H-purin-6-amine reduces the hydrogen bond donor count from 3 (2-fluoroadenine) to 2, while increasing the acceptor count from 4 to 5, fundamentally altering the compound's hydrogen-bonding pharmacophore [1]. This shift is critical for applications where adenine receptor agonism must be balanced with other off-target interactions, as the adenine receptor shows distinct SAR for N6-substituted vs. C2-substituted analogs [2].

Hydrogen Bonding Molecular Recognition Fragment-Based Drug Design

Inferred Adenine Receptor Binding Affinity Based on Additivity of Substituent Effects

While direct binding data for 2-fluoro-N-methyl-1H-purin-6-amine at the adenine receptor are not available, the individual contributions of the 2-fluoro (Ki = 620 nM) and N6-methyl (Ki = 3.64 µM) substitutions have been rigorously quantified in rat brain cortical membrane competition assays [1]. The 2-fluoro modification provides a 5.9-fold increase in affinity over the N6-methyl modification. Combining these two favorable modifications within a single molecular scaffold is a recognized medicinal chemistry strategy for additive affinity gains, making the dual-substituted compound a compelling candidate for further profiling where both high affinity and the altered hydrogen-bonding network are desired.

Adenine Receptor Binding Affinity Structure-Activity Relationship

Synthetic Utility as a Late-Stage Intermediate for siRNA Phosphoramidite Synthesis vs. Alternative Routes

2-Fluoro-N-methyl-1H-purin-6-amine is the necessary aglycone precursor for the synthesis of 2'-fluoro-N6-methyladenosine phosphoramidites, which are specifically incorporated into therapeutic siRNAs [1]. A published synthesis route demonstrates that the nucleobase is directly coupled to a 2'-fluoro-2'-deoxyribose sugar to generate the fully modified nucleoside, after which standard phosphoramidite chemistry is employed [1]. Using alternative mono-substituted nucleobases would require divergent, lower-yielding synthetic strategies to achieve the same dual pattern of modification, if achievable at all. This positions the compound as a strategically superior starting material for integrated chemical synthesis programs.

siRNA Therapeutics Phosphoramidite Synthesis Oligonucleotide Modification

High-Value Application Scenarios for Procuring 2-Fluoro-N-methyl-1H-purin-6-amine


siRNA Drug Discovery: Synthesis of Modified Phosphoramidites for Enhanced Metabolic Stability

Oligonucleotide therapeutic companies developing siRNA candidates can procure this compound as the aglycone building block for 2'-fluoro-N6-methyladenosine phosphoramidite synthesis. The resulting modified nucleoside, when incorporated into the siRNA duplex, confers both the serum stability benefits of 2'-fluoro sugar modification and the immunogenicity-modulating effects of N6-methylation [1]. The convergent synthesis enabled by this dual-substituted base streamlines the production workflow.

Fragment-Based Drug Discovery: Constructing a Focused Adenine Receptor Library

Medicinal chemistry groups targeting orphan adenine receptors can use this compound as a privileged fragment. Its computed lipophilicity (XLogP3 = 0.5) [2] and reduced hydrogen bond donor count (2) [2] relative to adenine (3) provide a distinct physicochemical and pharmacophoric profile for fragment screening. The individual binding contributions of its two substituent groups have been validated at the rat adenine receptor (Ki = 620 nM for 2-fluoro; Ki = 3.64 µM for N6-methyl) [3], supporting the rationale for testing the combined scaffold.

Chemical Probe Development: Exploring Epitranscriptomic Reader Proteins

Research groups studying N6-methyladenosine (m6A) reader, writer, and eraser proteins can utilize this fluorinated analog as a non-nucleoside chemical probe. The C2-fluoro substitution introduces a distinct 'F NMR handle for conformational and binding studies, while the N6-methyl group mimics the natural m6A modification critical for protein recognition. This dual functionality is absent in either 2-fluoroadenine or N6-methyladenine alone.

Nucleoside Analog Library Synthesis: Multi-Gram Procurement for Parallel Chemistry

Contract research organizations and academic core facilities performing parallel synthesis of nucleoside analogs for antiviral or anticancer screening can uniquely benefit from procuring this compound in multi-gram quantities. Its dual-substituted purine core allows for late-stage diversification at the N9 position via N-glycosylation, generating a library of nucleoside candidates that would otherwise require separate synthetic routes if starting from mono-substituted purines.

Quote Request

Request a Quote for 2-Fluoro-N-methyl-1H-purin-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.